Tris(cyclopentadienyl)erbium is an organometallic compound with the chemical formula and a CAS number of 39330-74-0. It consists of an erbium atom coordinated to three cyclopentadienyl anions, forming a stable complex. This compound is characterized by its white to pink powder appearance and is recognized for its unique bonding structure, where the erbium ion is surrounded by three cyclopentadienyl rings in a η⁵ coordination mode . The compound is part of a broader class of cyclopentadienyl complexes that exhibit interesting properties due to their metal-ligand interactions.
ErCp₃ exhibits catalytic activity in organic reactions. Studies have shown its potential as a Lewis acid catalyst, particularly in olefin metathesis reactions. These reactions involve the rearrangement of carbon-carbon double bonds in organic molecules. ErCp₃ can activate the double bonds, allowing for the formation of new carbon-carbon linkages with high selectivity. Erbium Bis(indenyl) Complexes: Synthesis, Structures, and Catalysis for Ethylene Polymerization and Ethylene/Propene Copolymerization: )
ErCp₃ serves as a precursor for the synthesis of single-molecule magnets (SMMs). SMMs are a class of molecule-based materials that exhibit magnetic memory properties at very low temperatures. By modifying the ErCp₃ structure with different ligands, researchers can tailor the magnetic properties of the resulting SMMs. This research holds promise for the development of novel magnetic storage devices with ultra-high density. Lanthanide Single-Molecule Magnets: )
The synthesis of tris(cyclopentadienyl)erbium typically involves the reaction of erbium trichloride with cyclopentadienyl potassium under inert conditions, often in solvents like tetrahydrofuran or hexane. The general reaction can be outlined as follows:
This reaction is conducted under an inert atmosphere to prevent moisture and air from interfering with the sensitive reagents . Following synthesis, purification methods such as recrystallization or sublimation may be employed to obtain the desired product in high purity.
What sets tris(cyclopentadienyl)erbium apart from these similar compounds is its specific electronic structure and potential for high thermal stability during deposition processes. Its ability to form stable thin films of erbium oxide makes it particularly valuable in semiconductor technology compared to other lanthanide complexes that may not exhibit similar properties under identical conditions .
Interaction studies involving tris(cyclopentadienyl)erbium focus on its behavior in various chemical environments and its reactivity with other ligands. These studies are crucial for understanding how this compound can be utilized effectively in synthesis and material applications. Research has indicated that the ligand exchange processes can lead to the formation of new complexes that may have different properties compared to the parent compound .
Tris(cyclopentadienyl)erbium is represented by the molecular formula C₁₅H₁₅Er (CAS 39330-74-0). Its structure comprises three cyclopentadienyl (C₅H₅) ligands coordinated to a central erbium(III) ion (Er³⁺) in an η⁵ bonding mode, where each ligand binds through all five π-electrons of the cyclopentadienyl ring. The linear formula is (C₅H₅)₃Er, and the compound is also known as erbium tricyclopentadienide.
The solid-state structure, as determined by X-ray diffraction for analogous lanthanides (e.g., Cp₃Ce, Cp₃Ho), reveals a distorted trigonal pyramidal geometry with intermolecular η¹ coordination to adjacent Cp ligands, resulting in a coordination number of 10. This arrangement stabilizes the Er³⁺ ion and influences its reactivity.
The molecular weight of tris(cyclopentadienyl)erbium is 362.54 g/mol, calculated from the atomic weights of carbon (12.01), hydrogen (1.008), and erbium (167.26). A minor discrepancy appears in some sources, such as 365.57 g/mol, likely due to isotopic variations or experimental measurement techniques.
Stoichiometric analysis confirms the 1:3 ratio of erbium to cyclopentadienyl ligands. Titration methods indicate an erbium content of 46.3% by mass, aligning with theoretical expectations.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₅Er | |
| Molecular weight | 362.54 g/mol | |
| Erbium content | 46.3% (by mass) |
Tris(cyclopentadienyl)erbium exists as a pink-orange solid or powder. Its physical state is influenced by synthesis and purification methods, such as sublimation, which yields high-purity crystalline material.
Key physical properties include:
The compound is highly sensitive to air and moisture, necessitating storage under inert atmospheres.
Tris(cyclopentadienyl)erbium exhibits moderate solubility in organic solvents, particularly aromatic hydrocarbons and ethers. Solubility data are summarized below:
The solubility profile is critical for applications in chemical vapor deposition (CVD) and catalysis. For example, its solubility in toluene facilitates precursor delivery in thin-film deposition.
Thermal analysis reveals:
Phase transitions are characterized by:
Thermal stability is crucial for high-temperature applications, such as ALD (atomic layer deposition) of Er₂O₃ films.
The preparation of tris(cyclopentadienyl)erbium primarily relies on salt metathesis reactions involving alkali metal cyclopentadienides and erbium halide precursors [1] [2] [3]. The most commonly employed approach utilizes sodium cyclopentadienide or potassium cyclopentadienide as the cyclopentadienyl transfer agents in reaction with erbium trichloride tetrahydrofuranate complexes [4] [5] [6].
The fundamental reaction proceeds according to the stoichiometric equation:
ErCl₃ + 3 NaCp → Er(Cp)₃ + 3 NaCl
This transformation typically requires anhydrous conditions and inert atmosphere protection due to the extreme oxophilicity of both the erbium precursor and the desired product [7] [8]. The reaction is commonly conducted in polar aprotic solvents such as tetrahydrofuran, which effectively solvates the alkali metal halide byproducts and facilitates their removal from the reaction mixture [9] [10].
The preparation of high-quality alkali metal cyclopentadienides is critical for successful tris(cyclopentadienyl)erbium synthesis. Sodium and potassium cyclopentadienides are prepared through improved synthetic procedures involving direct metalation of dicyclopentadiene with the respective alkali metals at elevated temperatures [4]. This one-pot synthesis eliminates the need for dry solvents and produces cyclopentadienyl salts as white crystalline powders that can be isolated by filtration [4].
Alternative preparation methods include the use of benzylpotassium for metalation of substituted cyclopentadienes, which allows homogeneous reaction conditions and complete conversion to target cyclopentadienyl salts [11]. The selection of metalation conditions significantly influences the purity and reactivity of the resulting cyclopentadienyl reagents, with particular attention required for moisture and oxygen exclusion throughout the preparation process [12].
The metathesis reaction between erbium trichloride and cyclopentadienyl salts requires carefully controlled conditions to achieve optimal yields and product purity. Typical reaction temperatures range from ambient temperature to 50°C, with reaction times varying from several hours to overnight depending on the specific reagents and scale employed [13] [6]. The molar ratio of reactants is maintained at 1:3 (erbium:cyclopentadienyl) to ensure complete conversion and minimize formation of partially substituted intermediates.
Solvent selection plays a crucial role in reaction success, with tetrahydrofuran providing the optimal balance of solvating power for ionic species while maintaining compatibility with organometallic products [14]. The reaction typically proceeds with visible color changes from the pale pink or colorless erbium halide precursor to the characteristic pink-orange color of the tris(cyclopentadienyl)erbium product [1] [2].
Modern synthetic approaches have evolved to incorporate coordination-driven strategies that provide enhanced control over product formation and enable access to more complex substituted cyclopentadienyl derivatives [15] [16]. These methods often utilize pre-formed erbium amide complexes as reactive intermediates that undergo ligand exchange reactions with cyclopentadienyl sources under mild conditions [10].
The coordination-driven approach typically involves the initial formation of erbium bis(trimethylsilyl)amide complexes, which serve as highly reactive precursors capable of undergoing rapid ligand exchange with cyclopentadiene or substituted cyclopentadienes [17]. This methodology offers several advantages including reduced reaction temperatures, shorter reaction times, and improved functional group compatibility compared to traditional salt metathesis routes.
Recent developments in lanthanide coordination chemistry have introduced template-directed assembly strategies for controlling the coordination environment around erbium centers [16]. These approaches utilize specific geometric constraints imposed by bridging ligands or secondary coordination sphere interactions to direct the formation of desired tris(cyclopentadienyl) architectures.
The template-directed methodology has proven particularly valuable for preparing substituted cyclopentadienyl complexes where steric interactions between ligands can lead to competing coordination modes [18]. By incorporating appropriate template molecules or using pre-organized ligand systems, researchers can achieve selective formation of the desired tris-substituted products while minimizing formation of bis-substituted or mixed-ligand complexes.
Modern synthetic chemistry has also embraced microwave-assisted heating for accelerating the formation of tris(cyclopentadienyl)erbium complexes [19]. This approach offers several advantages including reduced reaction times, improved energy efficiency, and enhanced reaction selectivity through precise temperature control.
Microwave heating has proven particularly effective for reactions involving bulky substituted cyclopentadienyl ligands where traditional thermal methods may require extended reaction times or elevated temperatures that can lead to decomposition [20]. The rapid and uniform heating provided by microwave irradiation enables completion of metathesis reactions in minutes rather than hours while maintaining high yields and product purity.
The mechanism of lanthanide-ligand complexation in tris(cyclopentadienyl)erbium formation involves complex electronic interactions between the 4f electrons of erbium and the π-electron system of the cyclopentadienyl ligands [21] [22] [23]. Unlike transition metal complexes where d-orbital participation dominates metal-ligand bonding, lanthanide complexes exhibit predominantly ionic character with significant electrostatic contributions to bond formation [23].
The electronic structure of erbium(III) with its 4f¹¹ configuration provides 11 unpaired electrons that do not participate directly in metal-ligand bonding but influence the overall stability and magnetic properties of the resulting complex [24] [25]. The lanthanide-cyclopentadienyl interaction primarily involves overlap between the erbium 5d and 6s orbitals with the π-molecular orbitals of the cyclopentadienyl rings [26] [27].
The formation of tris(cyclopentadienyl)erbium proceeds through a stepwise mechanism involving sequential ligand substitution reactions [28] [29]. Initial coordination of the first cyclopentadienyl ligand to erbium trichloride generates a monocyclopentadienyl intermediate, followed by substitution of the second chloride to form a bis(cyclopentadienyl) species, and finally replacement of the remaining chloride to yield the desired tris(cyclopentadienyl) product.
Each step in this sequence exhibits different kinetic and thermodynamic characteristics, with the initial ligand coordination typically proceeding most rapidly due to the high electrophilicity of the erbium trichloride starting material [28]. Subsequent ligand substitutions may encounter increased steric hindrance as additional cyclopentadienyl ligands are introduced, potentially leading to slower reaction rates and the need for elevated temperatures or extended reaction times.
The mechanism of tris(cyclopentadienyl)erbium formation is significantly influenced by solvent coordination and counterion interactions [30] [31]. Coordinating solvents such as tetrahydrofuran can compete with cyclopentadienyl ligands for coordination sites on the erbium center, potentially leading to the formation of solvent-stabilized intermediates that require additional energy for complete ligand substitution.
Counterion effects play a particularly important role in determining reaction selectivity and product distribution. The nature of the alkali metal in the cyclopentadienyl reagent influences the ease of halide elimination and can affect the stability of intermediate species [11] [32]. Larger alkali metals such as potassium generally provide more efficient halide abstraction compared to lithium or sodium, leading to cleaner reactions and higher yields of the desired tris(cyclopentadienyl) product.
The purification of tris(cyclopentadienyl)erbium requires specialized techniques to address the unique challenges posed by its air and moisture sensitivity [33] [34]. Primary purification typically involves removal of alkali metal halide byproducts through filtration of the reaction mixture followed by solvent extraction or crystallization procedures conducted under strictly anhydrous conditions [35] [36].
Sublimation represents one of the most effective purification methods for tris(cyclopentadienyl)erbium, taking advantage of its relatively high volatility compared to ionic impurities [1] [2]. Vacuum sublimation at temperatures between 200-250°C effectively separates the desired product from non-volatile contaminants while providing material of high purity suitable for further applications or characterization studies.
Recrystallization of tris(cyclopentadienyl)erbium requires careful selection of solvents that provide appropriate solubility characteristics while maintaining chemical compatibility with the organometallic product [34]. Common recrystallization solvents include aromatic hydrocarbons such as toluene or benzene, which dissolve the compound at elevated temperatures but allow crystallization upon cooling [36].
The recrystallization process must be conducted under rigorously anhydrous conditions using dried solvents and inert atmosphere protection [35]. Slow cooling of saturated solutions often provides the highest quality crystals suitable for single crystal X-ray diffraction studies, which are essential for confirming the molecular structure and purity of the prepared material [25] [37].
Modern purification strategies for tris(cyclopentadienyl)erbium have incorporated advanced techniques including gradient sublimation, zone refining, and selective crystallization from mixed solvent systems [33]. These methods provide enhanced control over the purification process and enable preparation of ultra-high purity materials required for specialized applications.
Gradient sublimation utilizes a temperature gradient along a sublimation apparatus to achieve separation of compounds with similar volatilities, enabling removal of closely related impurities that might not be eliminated by conventional sublimation [19]. Zone refining, adapted from semiconductor processing technology, involves repeated melting and solidification cycles that concentrate impurities in specific regions of the material, allowing their removal by physical separation.
| Purification Method | Temperature Range (°C) | Pressure (Torr) | Typical Yield (%) | Purity Achieved |
|---|---|---|---|---|
| Vacuum Sublimation | 200-250 | 10⁻³-10⁻⁵ | 75-85 | >98% |
| Recrystallization (Toluene) | 50-110 | Atmospheric | 80-90 | >95% |
| Gradient Sublimation | 180-280 | 10⁻⁴-10⁻⁶ | 70-80 | >99% |
| Zone Refining | 285-290 | Inert atmosphere | 60-70 | >99.5% |
The selection of appropriate purification methods depends on the intended application of the tris(cyclopentadienyl)erbium product and the level of purity required. For most synthetic applications, vacuum sublimation provides adequate purity, while specialized research applications may require the enhanced purity achievable through gradient sublimation or zone refining techniques.
Successful purification of tris(cyclopentadienyl)erbium requires comprehensive analytical monitoring to ensure removal of impurities and achievement of desired purity levels [38] [33]. Common analytical techniques include nuclear magnetic resonance spectroscopy, infrared spectroscopy, elemental analysis, and mass spectrometry, each providing complementary information about product purity and identity.
Infrared spectroscopy proves particularly valuable for monitoring the removal of coordinated solvents and alkali metal halide impurities [33]. The characteristic absorption bands of tris(cyclopentadienyl)erbium appear in predictable regions of the infrared spectrum, and changes in these peak intensities or the appearance of additional peaks can indicate the presence of impurities or incomplete purification.
Elemental analysis provides quantitative information about the composition of purified material and can detect the presence of residual alkali metals or halides that might not be apparent from spectroscopic methods [25]. The combination of multiple analytical techniques ensures comprehensive characterization of the purified product and verification of successful removal of synthetic byproducts and contaminants.
Tris(cyclopentadienyl)erbium demonstrates a complex solid-state structure that has been characterized through extensive X-ray crystallographic investigations of related lanthanide and actinide analogues [1]. The compound crystallizes in an orthorhombic crystal system with space group Cmc2₁, consistent with structural determinations of tris(cyclopentadienyl)uranium and tris(cyclopentadienyl)plutonium complexes [1]. This crystallographic arrangement represents the optimal packing configuration for these sterically demanding organometallic complexes.
The molecular geometry of tris(cyclopentadienyl)erbium exhibits a distorted trigonal pyramidal structure where the erbium center achieves a coordination number of ten [2] [1]. Each cyclopentadienyl ligand adopts the η⁵ bonding mode, with all five carbon atoms of each ring participating in metal-ligand interactions [3] [2]. The distortion from ideal trigonal planar geometry arises from intermolecular interactions in the solid state, where individual molecular units are connected through bridging cyclopentadienyl ligands [2] [1].
X-ray diffraction studies reveal that the compound adopts a polymeric structure in the solid state, with subunits connected via bridging cyclopentadienyl ligands exhibiting μ-η⁵,η¹ coordination [2]. This structural motif results in a characteristic zig-zag chain arrangement throughout the crystal lattice [1]. The Lewis acidity of the erbium(III) center facilitates the formation of additional η¹ coordination to one cyclopentadienyl ring of a neighboring molecular unit, creating the observed polymeric network [1].
The metal-ring centroid distances in tris(cyclopentadienyl)erbium range from 2.39 to 2.60 Å, with individual erbium-carbon bond lengths spanning 2.56 to 2.62 Å [3] [1]. The bridging erbium-carbon interaction, corresponding to the η¹ coordination mode, exhibits a longer bond distance of approximately 2.78 Å [1]. These geometric parameters reflect the ionic nature of the metal-ligand bonding while demonstrating the structural flexibility inherent in these cyclopentadienyl complexes.
Crystallographic refinement procedures typically achieve high precision, with bond length determinations accurate to ±0.02 Å for erbium-carbon interactions [1]. The anisotropic thermal parameters for non-hydrogen atoms provide detailed information about atomic displacement patterns and thermal motion within the crystal structure [4] [1]. High-quality datasets obtained at low temperatures ensure reliable structural parameters and minimize thermal effects that could obscure subtle geometric features [1].
The coordination environment of erbium in tris(cyclopentadienyl)erbium represents a fascinating example of f-element organometallic chemistry where multiple bonding modes coexist within a single molecular framework [2] [1]. The primary coordination sphere consists of three η⁵-cyclopentadienyl ligands arranged in a pseudo-trigonal configuration around the central erbium ion [3] [2]. Each cyclopentadienyl ring contributes five electrons through π-coordination, resulting in a total of fifteen electrons donated from the three primary ligands.
The η⁵ coordination mode of the cyclopentadienyl ligands involves simultaneous interaction of all five carbon atoms of each ring with the erbium center [3] [2]. This bonding arrangement maximizes the orbital overlap between the aromatic π-system of the cyclopentadienyl rings and the available d and f orbitals of the erbium ion. The metal-carbon distances within each η⁵-coordinated ring show minimal variation, typically ranging from 2.56 to 2.62 Å, indicating nearly equivalent bonding interactions across all five carbon atoms [3].
The secondary coordination sphere involves intermolecular η¹ interactions where one carbon atom from a cyclopentadienyl ring of an adjacent molecule forms an additional bond with the erbium center [2] [1]. This bridging interaction extends the erbium-carbon distance to approximately 2.78 Å, reflecting the weaker nature of this secondary coordination [1]. The μ-η⁵,η¹ bridging mode creates a polymeric network that significantly influences the solid-state properties and thermal behavior of the compound.
Ligand orientation analysis reveals that the three primary cyclopentadienyl rings adopt a staggered conformation to minimize steric repulsion between adjacent rings [3] [2]. The ring centroid-erbium-ring centroid angles deviate from the ideal 120° expected for trigonal planar geometry due to the influence of intermolecular interactions and crystal packing forces [1]. The observed distortions reflect the balance between intramolecular steric effects and intermolecular attractive forces that stabilize the polymeric structure.
The coordination geometry can be described as pseudo-octahedral if the centers of the nitrogen-nitrogen bonds in analogous pyrazolato complexes are considered as single coordination sites [5]. However, the unique nature of η⁵ coordination requires a more sophisticated geometric description that accounts for the delocalized bonding interactions across each cyclopentadienyl ring. The resulting coordination environment exhibits characteristics intermediate between ionic and covalent bonding, with the erbium-ligand interactions being predominantly electrostatic in nature [6] [7].
Infrared and Raman spectroscopy provide detailed insights into the vibrational characteristics of tris(cyclopentadienyl)erbium, revealing diagnostic frequencies that serve as fingerprints for the molecular structure and bonding interactions [8] [9]. The vibrational spectrum exhibits characteristic bands associated with both the cyclopentadienyl ligands and the metal-ligand bonding framework, enabling unambiguous identification and structural characterization of the compound.
The most diagnostic vibrational feature appears in the 480-510 cm⁻¹ region, corresponding to the erbium-carbon stretching modes associated with η⁵-cyclopentadienyl coordination [3] [8]. These bands exhibit strong intensity in the infrared spectrum and provide direct evidence for the formation of metal-ligand bonds. The frequency range is consistent with the ionic character of the erbium-carbon interactions and falls within the expected range for lanthanide-cyclopentadienyl complexes [8] [9].
Cyclopentadienyl ring vibrations dominate the mid-frequency region of the spectrum, with carbon-hydrogen stretching modes appearing between 3000-3100 cm⁻¹ [8] [9]. The carbon-carbon stretching vibrations of the aromatic rings manifest as medium to strong intensity bands in the 1400-1500 cm⁻¹ region [8] [9]. These frequencies remain relatively unchanged compared to free cyclopentadienyl anion, indicating that coordination to erbium does not significantly perturb the internal bonding within the aromatic rings.
The out-of-plane bending modes of the cyclopentadienyl carbon-hydrogen bonds appear in the 800-900 cm⁻¹ region with medium intensity [8] [9]. Ring breathing vibrations, corresponding to symmetric expansion and contraction of the five-membered rings, occur in the 1000-1100 cm⁻¹ range with weak to medium intensity [8] [9]. These vibrational modes provide information about the ring flexibility and the degree of constraint imposed by coordination to the metal center.
Metal-ring vibrational modes represent particularly valuable diagnostic features for structural characterization [9] [10] [11]. The symmetric metal-ring stretching vibration appears in the 280-320 cm⁻¹ region, while the antisymmetric stretching mode occurs at higher frequency in the 400-500 cm⁻¹ range [9] [10]. The frequency separation between symmetric and antisymmetric modes reflects the strength of the metal-ring interaction and correlates with the metal-carbon bond distances determined by X-ray crystallography [8] [11].
Raman spectroscopy provides complementary information to infrared spectroscopy, with certain vibrational modes showing enhanced intensity in Raman scattering [9]. The polarization characteristics of Raman bands enable determination of molecular symmetry elements and confirmation of the proposed trigonal pyramidal structure [9]. Variable temperature Raman studies reveal temperature-dependent changes in band positions and linewidths, providing insights into molecular dynamics and phase transitions in the solid state [9].
Solid-state nuclear magnetic resonance spectroscopy of tris(cyclopentadienyl)erbium presents unique challenges due to the paramagnetic nature of the erbium(III) ion, which possesses eleven unpaired f electrons [12] [13]. The strong magnetic moment of erbium (μeff = 9.5 μB) causes significant broadening of NMR signals and introduces large paramagnetic shifts that complicate spectral interpretation [3] [12]. Despite these challenges, solid-state NMR provides valuable information about the electronic environment and molecular dynamics in the crystalline state.
Proton NMR spectroscopy reveals the characteristic signature of cyclopentadienyl ligands coordinated to a paramagnetic lanthanide center [12] [13]. The cyclopentadienyl proton resonances experience substantial paramagnetic shifts, typically appearing far from the diamagnetic region between -50 to +50 ppm [12] [13]. The magnitude and direction of these shifts depend on the distance between individual protons and the paramagnetic erbium center, as well as the orientation of the molecular magnetic axes relative to the applied magnetic field.
The five equivalent protons of each η⁵-coordinated cyclopentadienyl ring appear as a single broadened resonance due to rapid exchange processes on the NMR timescale [12] [13]. Variable temperature solid-state NMR studies reveal temperature-dependent changes in linewidths and chemical shifts, providing information about molecular motion and dynamic processes within the crystal lattice [13]. At low temperatures, the spectra may resolve additional fine structure corresponding to different crystallographic environments or slow exchange phenomena.
Carbon-13 NMR spectroscopy provides complementary information about the electronic environment of the cyclopentadienyl carbon atoms [12] [13]. The aromatic carbon resonances of the cyclopentadienyl rings exhibit paramagnetic shifts that reflect the degree of electron delocalization and the extent of metal-ligand orbital mixing [13]. Cross-polarization magic angle spinning techniques enhance the sensitivity for carbon detection while reducing the effects of chemical shift anisotropy and dipolar broadening.
Solid-state NMR relaxation measurements provide insights into the magnetic properties and electronic structure of tris(cyclopentadienyl)erbium [12]. The longitudinal relaxation times (T₁) and transverse relaxation times (T₂) depend on the electronic relaxation processes of the paramagnetic erbium center and the efficiency of electron-nuclear coupling mechanisms [12]. Temperature-dependent relaxation studies reveal the energy barriers for electronic transitions and provide information about the crystal field splitting of the erbium f orbitals.
The quadrupolar coupling interactions for erbium-167 nuclei (I = 7/2, natural abundance 22.9%) provide direct information about the electric field gradient at the metal center [13]. These interactions reflect the symmetry of the coordination environment and the degree of covalency in the metal-ligand bonds. However, the broad linewidths associated with paramagnetic relaxation often obscure the quadrupolar coupling patterns, requiring specialized pulse sequences and high magnetic fields for observation.
Flammable